molecular formula C8H4ClF2N B15312635 2-Chloro-4,6-difluoro-3-methylbenzonitrile

2-Chloro-4,6-difluoro-3-methylbenzonitrile

Cat. No.: B15312635
M. Wt: 187.57 g/mol
InChI Key: PMDNLGFQJQJMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-difluoro-3-methylbenzonitrile typically involves the introduction of chlorine, fluorine, and methyl groups onto a benzonitrile core. One common method involves the reaction of 2-chloro-4,6-difluoro-3-methylbenzaldehyde with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluoro-3-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-4,6-difluoro-3-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoro-3-methylbenzonitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-difluorobenzonitrile
  • 2-Chloro-3-methylbenzonitrile
  • 4,6-Difluoro-3-methylbenzonitrile

Uniqueness

2-Chloro-4,6-difluoro-3-methylbenzonitrile is unique due to the specific combination of chlorine, fluorine, and methyl groups on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets .

Properties

Molecular Formula

C8H4ClF2N

Molecular Weight

187.57 g/mol

IUPAC Name

2-chloro-4,6-difluoro-3-methylbenzonitrile

InChI

InChI=1S/C8H4ClF2N/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2H,1H3

InChI Key

PMDNLGFQJQJMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)F)C#N)Cl

Origin of Product

United States

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